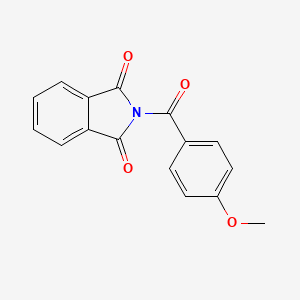
1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate is a synthetic organic compound belonging to the quinolone family This compound is characterized by the presence of trifluoromethyl groups, a hydroxy group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable quinoline derivative.
Fluorination: Introduction of trifluoromethyl groups at the 1, 5, and 6 positions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Hydroxylation: Introduction of the hydroxy group at the 4 position using reagents like hydrogen peroxide or hydroxylamine.
Acetylation: Formation of the acetate ester at the 3 position using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions at the trifluoromethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Quinoline derivatives with carbonyl groups.
Reduction Products: Quinoline derivatives with hydroxy groups.
Substitution Products: Quinoline derivatives with substituted trifluoromethyl groups.
Applications De Recherche Scientifique
1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate has several scientific research applications, including:
Medicinal Chemistry: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and stability, while the hydroxy and acetate groups contribute to its reactivity and solubility. The compound may inhibit enzyme activity or disrupt cellular pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but lacks trifluoromethyl groups.
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Contains trifluoromethyl groups but differs in the core structure.
Uniqueness
1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate is unique due to the presence of trifluoromethyl groups at multiple positions, which enhances its biological activity and stability. The combination of hydroxy and acetate groups further contributes to its distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H6F3NO4 |
|---|---|
Poids moléculaire |
273.16 g/mol |
Nom IUPAC |
(1,5,6-trifluoro-4-hydroxy-2-oxoquinolin-3-yl) acetate |
InChI |
InChI=1S/C11H6F3NO4/c1-4(16)19-10-9(17)7-6(15(14)11(10)18)3-2-5(12)8(7)13/h2-3,17H,1H3 |
Clé InChI |
IXZOYYRNCLDEKB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C2=C(C=CC(=C2F)F)N(C1=O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


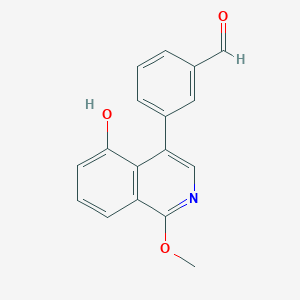

![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)
![2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione](/img/structure/B11846854.png)
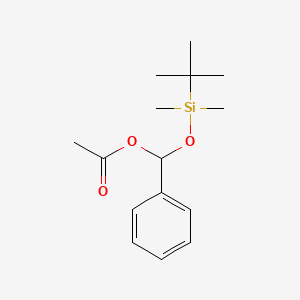

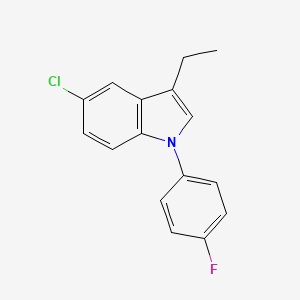


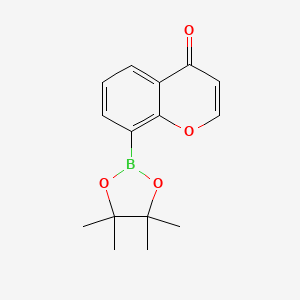
![Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]-](/img/structure/B11846885.png)
![4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11846887.png)
